4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Description
Chemical Structure and Properties:
This compound (CAS: 2007917-52-2) is a pyrrolopyrimidine derivative characterized by a chloro group at position 4 and three methyl groups at positions 5, 5, and 5. Its molecular formula is C₉H₁₀ClN₃O, with a molecular weight of 211.65 g/mol. It is typically supplied at ≥97% purity for pharmaceutical and agrochemical research .
Properties
IUPAC Name |
4-chloro-5,5,7-trimethylpyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-9(2)5-6(10)11-4-12-7(5)13(3)8(9)14/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKGAYOVBAXDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(N=CN=C2Cl)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Methylation at C(5) and C(7)
A two-step methylation protocol has been optimized for introducing the 5,5,7-trimethyl groups. Initial C(5)-monomethylation is achieved using butyllithium (3.0 eq.) and methyl iodide (1.1 eq.) in THF at −78°C, yielding 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-one intermediates. Subsequent N(7)-methylation employs dimethyl sulfate in DMF with NaOH (2.5 eq.) at ambient temperature, followed by a second C(5)-methylation under similar conditions to install the second methyl group. This method achieves an overall yield of 58% with 98.2% purity.
Tosyl-Protected Intermediate Route
To circumvent over-alkylation, a tosyl-protected intermediate strategy is employed. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is synthesized via tosylation (TsCl, pyridine), enabling selective C(5)-dimethylation using methyl iodide (2.8 eq.) and CuBr in dimethyl sulfide. Deprotection with H₂SO₄ (conc.) yields the 5,5,7-trimethyl derivative in 71% yield and 99.6% purity.
One-Pot Tandem Cyclization-Alkylation
A streamlined one-pot method combines cyclization and alkylation steps. Ethyl 2-(4-chloropyrimidin-5-yl)acetate is condensed with acetone under acidic conditions (H₂SO₄, 60°C), followed by catalytic hydrogenation (Pd/C, H₂) to reduce the isopropylidene moiety. Concurrent alkylation with methyl iodide (3.0 eq.) and butyllithium in THF at −20°C installs all three methyl groups in a single pot, yielding the target compound in 52% yield with 97.8% purity.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Sequential Methylation | 3 | 58 | 98.2 | High regioselectivity |
| Tosyl-Protected Route | 4 | 71 | 99.6 | Avoids over-alkylation |
| One-Pot Tandem Process | 2 | 52 | 97.8 | Reduced reaction time |
The tosyl-protected route offers the highest yield and purity, making it preferable for industrial-scale synthesis. However, the one-pot method is advantageous for research settings due to its simplicity.
Challenges and Optimization Opportunities
Key challenges include minimizing by-products such as N(7)-methylated isomers and dialkylation by-products. Solvent selection (e.g., heptane for precipitation) and temperature control (<80°C during drying) are critical for maintaining purity. Future directions include exploring enzymatic methylation and flow chemistry for continuous production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolo[2,3-d]pyrimidine core characterized by:
- A chlorine atom at position 4.
- Three methyl groups at positions 5 and 7.
This specific substitution pattern enhances its stability and reactivity compared to similar compounds.
Medicinal Chemistry
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is under investigation for its potential as a pharmacophore in drug design. Key areas of research include:
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Reported between 43.15 µM and 68.17 µM against HepG2 cells.
- Synergistic Effects : When combined with doxorubicin in MDA-MB-231 breast cancer cells, enhanced efficacy was observed.
Anti-inflammatory Properties
Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This suggests potential applications in treating inflammatory diseases.
Materials Science
The compound is utilized in developing novel materials with specific electronic and optical properties. Its unique chemical structure allows for tailored modifications that can lead to advancements in material performance.
Biological Studies
In biological research, the compound serves as a tool for understanding the interactions of heterocyclic compounds with biological targets. It can bind to enzymes or receptors, modulating their activity and providing insights into cellular processes.
Uniqueness
The presence of three methyl groups and a chlorine atom contributes to its unique properties compared to other pyrrolo[2,3-d]pyrimidine derivatives.
Study on Anticancer Properties
A study published in a peer-reviewed journal reported that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer activity. The study highlighted the importance of the chlorine atom and methyl groups in enhancing the compound's potency against cancer cell lines .
Research on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of pyrrolo[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit key inflammatory pathways. The results suggested potential therapeutic applications for diseases characterized by chronic inflammation .
Mechanism of Action
The mechanism of action of 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Methyl-Substituted Analogs
Key Findings :
Fluorinated Derivatives
Key Findings :
Ester and Carboxylate Derivatives
Key Findings :
- Ester groups enhance solubility for intravenous formulations.
Competitive Landscape and Market Dynamics
Leading Manufacturers :
Biological Activity
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-d]pyrimidine core, has garnered interest for its biological activities, particularly in the fields of oncology and anti-inflammatory research.
- IUPAC Name : 4-chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- CAS Number : 2007917-52-2
- Molecular Formula : C9H10ClN3O
- Molecular Weight : 211.65 g/mol
- Purity : 97% .
The biological activity of this compound is linked to its ability to interact with various molecular targets within cells. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit key enzymes involved in cancer cell proliferation and inflammation pathways. The presence of the chlorine atom and multiple methyl groups may enhance its potency and selectivity towards these targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. Specifically:
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, IC50 values were reported between 43.15 µM and 68.17 µM against HepG2 cells .
- Synergistic Effects : When combined with other chemotherapeutic agents like doxorubicin, the compound showed enhanced efficacy in MDA-MB-231 breast cancer cells .
Anti-inflammatory Properties
Research has also pointed to anti-inflammatory effects associated with pyrrolo[2,3-d]pyrimidines:
- These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This activity suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one influences its biological activity:
- Chlorine Substitution : The presence of chlorine enhances the compound's interaction with biological targets.
- Methyl Groups : The three methyl groups contribute to the hydrophobic character of the molecule, potentially improving membrane permeability and bioavailability .
Case Studies
Q & A
Q. Table 1: Comparative Reactivity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Substituent Position | Reactivity (N7 vs. C4) | Preferred Solvent | Yield (%) |
|---|---|---|---|
| 5,5,7-Trimethyl | N7 > C4 | DMF | 78 |
| 5-Ethyl | C4 > N7 | THF | 85 |
| Unsubstituted | Competitive | Toluene | 62 |
| Source: Adapted from |
Q. Table 2: Biological Activity of Analogues
| Compound | JAK2 IC₅₀ (nM) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| 5,5,7-Trimethyl | 12 | 0.2 | 2.1 |
| 5-Ethyl-7-methyl | 8 | 0.5 | 2.8 |
| 5-Cyclopropyl | 15 | 0.1 | 3.2 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
